3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole scaffold with a (2Z)-configuration. Key structural elements include:
- Benzamide core: The benzamide moiety (C₆H₅CONH₂) is substituted at the 3-position with a 2,5-dioxopyrrolidin-1-yl group, a five-membered lactam ring known to enhance metabolic stability and binding affinity in drug design .
- Benzothiazole ring: The 1,3-benzothiazole system is modified with a 4-methoxy group (electron-donating) and a 3-prop-2-yn-1-yl (propargyl) substituent.
- Stereochemistry: The (2Z)-configuration at the benzothiazole imine bond dictates spatial orientation, influencing molecular interactions with biological targets.
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-3-12-24-20-16(29-2)8-5-9-17(20)30-22(24)23-21(28)14-6-4-7-15(13-14)25-18(26)10-11-19(25)27/h1,4-9,13H,10-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFEAGFGCYQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting with a substituted aniline, the benzothiazole ring can be formed through a cyclization reaction with a suitable sulfur source.
Attachment of the Benzamide Core: The benzothiazole intermediate can then be coupled with a benzoyl chloride derivative to form the benzamide linkage.
Introduction of the Pyrrolidinone Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The benzamide or benzothiazole moieties can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a benzaldehyde derivative, while reduction of the benzamide could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers might explore its potential as a drug candidate or a lead compound for further development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
To contextualize this compound, we compare it with structurally analogous benzothiazole-based benzamides and heterocyclic derivatives.
Key Observations:
Substituent Effects on Bioactivity :
- The propargyl group in the target compound may increase membrane permeability compared to the ethyl and fluorine substituents in the analog from . Fluorine’s electronegativity could enhance target binding but reduce solubility .
- Methoxy vs. Fluoro : The 4-methoxy group in the target compound likely improves solubility relative to the 4,6-difluoro substituents, which are more electronegative but less bulky .
Structural Clustering and Bioactivity :
- highlights that compounds with similar structural motifs cluster in bioactivity profiles. The target compound’s benzothiazole-pyrrolidinedione combination may align with kinase inhibitors, whereas oxadiazoles () are linked to antimicrobial activity .
Synthetic Accessibility :
- The target compound’s propargyl group offers a handle for click chemistry modifications, unlike the ethyl or fluoro substituents in ’s analog, which are less reactive .
Table 1: Predicted Physicochemical Properties
| Property | Target Compound | Compound | Oxadiazole () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | ~435 (estimated) | ~250–350 |
| LogP (Predicted) | 3.5–4.2 | 2.8–3.5 | 1.5–2.5 |
| Hydrogen Bond Acceptors | 6 | 7 | 4–6 |
Research Implications
The target compound’s unique substituents position it as a candidate for further investigation in drug discovery, particularly in oncology or infectious disease. Comparative studies with analogs like the compound could elucidate how propargyl vs. fluoro/ethyl groups modulate target selectivity and ADME properties.
Limitations : Direct bioactivity data for the target compound are absent in the provided evidence. Future work should prioritize in vitro assays and molecular docking studies to validate hypothesized mechanisms.
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 468.5 g/mol. The structure features a benzamide core linked to a benzothiazole moiety and a pyrrolidinyl group. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- VEGFR-2 Inhibition : Compounds structurally related to this compound have been identified as potent and selective inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth.
- Enzyme Modulation : The benzothiazole moiety interacts with various enzymes and receptors, modulating their activity. This interaction can lead to alterations in signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in vitro, suggesting that the target compound may possess similar activities.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data for this compound is still limited.
Case Study 1: VEGFR-2 Inhibition
A study focusing on compounds related to the target compound demonstrated effective inhibition of VEGFR-2 with IC50 values in the low micromolar range. This inhibition was associated with reduced tumor growth in xenograft models, indicating potential for therapeutic application in cancer treatment.
| Compound | IC50 (µM) | Effect on Tumor Growth |
|---|---|---|
| Compound A | 0.5 | Significant reduction |
| Compound B | 1.0 | Moderate reduction |
| Target Compound | TBD | TBD |
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of related compounds against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625 µg/mL |
| Escherichia coli | >1000 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
These results indicate that while the compound may be effective against certain pathogens, resistance or lack of activity against others must be considered in further studies .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Anhydrides (e.g., acetic anhydride), DCM, 0–25°C | Dioxopyrrolidine formation |
| 2 | Benzoyl chloride, triethylamine, ethanol, reflux | Benzamide coupling |
| 3 | Propargyl bromide, K₂CO₃, DMF, 60°C | Propargyl group introduction |
Basic: How is structural confirmation achieved for this compound?
Methodological validation relies on:
- NMR spectroscopy (¹H/¹³C) to assign proton environments and confirm regiochemistry of the benzothiazole and pyrrolidine rings.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or HRMS).
- Infrared spectroscopy (IR) to identify carbonyl (C=O) and amide (N–H) stretches .
Advanced: How can reaction yields be optimized for the coupling step?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions.
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for propargyl groups.
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct minimization .
Note : Parallel microscale reactions (e.g., 0.1 mmol scale) are recommended for rapid parameter testing .
Advanced: What strategies resolve contradictions in biological activity data?
Contradictory results (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based vs. fluorescent kinase assays).
- Conformational analysis : Use X-ray crystallography or molecular docking to validate binding modes. For example, highlights that benzothiazole ring substitutions alter interactions with DNA gyrase .
- Comparative studies : Cross-reference data with structurally analogous compounds (e.g., 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide) to identify structure-activity trends .
Basic: What biological targets are hypothesized for this compound?
The compound’s benzothiazole and pyrrolidine motifs suggest potential interactions with:
- Kinases : ATP-binding pockets due to the planar benzothiazole ring.
- DNA repair enzymes : Thiazole derivatives often intercalate or inhibit topoisomerases.
- GPCRs : Amide groups may bind to neurotransmitter receptors .
Advanced: How can computational methods guide mechanistic studies?
- Molecular docking : Predict binding affinity to targets like DNA gyrase (AutoDock Vina or Schrödinger Suite).
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR models : Corlate substituent electronegativity (e.g., methoxy vs. propargyl) with activity .
Q. Table 2: Example Docking Scores (Glide SP)
| Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| DNA Gyrase (1KZN) | -9.2 | H-bond: Pyrrolidine C=O with Arg458; π-stacking: Benzothiazole with Tyr397 |
| EGFR Kinase (1M17) | -7.8 | Hydrophobic: Propargyl with Leu694 |
Basic: What analytical techniques monitor reaction progress?
- TLC : Rf comparison using UV-active plates (silica gel 60 F254).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment.
- In-situ FTIR : Track carbonyl peak shifts during amide bond formation .
Advanced: How can regiochemical ambiguities in the benzothiazole ring be addressed?
Ambiguities arise from tautomerism in the 2,3-dihydro-1,3-benzothiazole system. Solutions include:
- NOESY NMR : Identify spatial proximity between methoxy protons and benzothiazole protons.
- Isotopic labeling : Synthesize ¹³C-labeled intermediates to trace connectivity .
Basic: What are the storage and handling recommendations?
- Storage : -20°C under argon in amber vials to prevent photodegradation.
- Solubility : DMSO stock solutions (10 mM) with <0.1% water to avoid hydrolysis .
Advanced: What future research directions are prioritized for this compound?
- Propargyl group functionalization : Click chemistry (CuAAC) to append fluorescent tags for cellular tracking.
- Metabolic stability assays : Microsomal incubation (human liver microsomes) to assess CYP450 susceptibility.
- In vivo efficacy models : Xenograft studies to evaluate antitumor activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
